Monoacetoxyscirpenol

Vue d'ensemble

Description

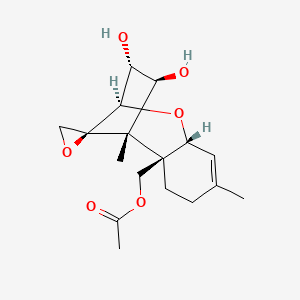

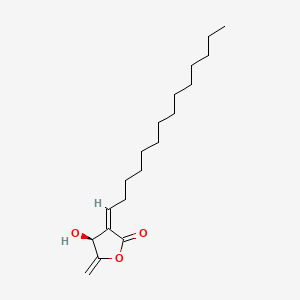

Monoacetoxyscirpenol is a mycotoxin produced by Fusarium roseum and Fusarium sulphureum . It belongs to the family of Trichothecenes, which are sesquiterpene mycotoxins characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetyl, or other substituents .

Synthesis Analysis

Trichothecenes, including Monoacetoxyscirpenol, are naturally occurring sesquiterpenoid epoxides. They are powerful inhibitors of eukaryotic protein synthesis, are phytotoxic, insecticidal, and toxic to animals . A rapid, robust, sensitive, and specific LC-MS/MS assay has been developed for the detection of several major classes of known toxic mycotoxins, including Monoacetoxyscirpenol .

Molecular Structure Analysis

Monoacetoxyscirpenol has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .

Chemical Reactions Analysis

Trichothecenes, including Monoacetoxyscirpenol, are metabolically transformed to less toxic metabolites by reactions such as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation .

Physical And Chemical Properties Analysis

Monoacetoxyscirpenol has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .

Applications De Recherche Scientifique

Microbial Deacetylation Studies

15-Acetoxyscirpenol has been used in studies to isolate bacteria capable of deacetylating Diacetoxyscirpenol (DAS) to 15-Acetoxyscirpenol in ovine rumen fluid. This research is significant for understanding microbial interactions with mycotoxins and could have implications for animal health and feed safety .

Mycotoxin Production Research

This compound is a trichothecene mycotoxin produced by Fusarium species. Research into the production of 15-Acetoxyscirpenol can provide insights into fungal metabolism and the conditions that promote mycotoxin contamination in crops .

Cytotoxicity Assays

15-Acetoxyscirpenol displays cytotoxicity in Jurkat T cells, making it a valuable compound for studying apoptosis mechanisms. It increases cleavage of poly(ADP)-ribose polymerase (PARP), activation of caspase 3, and DNA fragmentation .

Analytical Chemistry

The compound is used in analytical chemistry to develop fast screening methods for trichothecenes in fungal cultures, which is crucial for food safety and public health monitoring .

Chemical Reference Material

As a chemical reference material, 15-Acetoxyscirpenol is used to verify the accuracy and calibration of analytical instruments in laboratories, ensuring the reliability of mycotoxin detection .

Apoptotic Cell Death Studies

Research on 15-Acetoxyscirpenol-induced apoptotic cell death in human T cells contributes to our understanding of immune cell responses to mycotoxins and could inform therapeutic strategies .

Mécanisme D'action

Target of Action

15-Acetoxyscirpenol, also known as Monoacetoxyscirpenol, is a trichothecene mycotoxin that primarily targets Caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

15-Acetoxyscirpenol induces apoptosis and inhibits cell growth in a dose-dependent manner by activating caspases independent of caspase-3 . This interaction with caspases triggers a cascade of events leading to cell death.

Biochemical Pathways

The compound’s interaction with caspases disrupts normal cellular biochemical pathways. Specifically, it induces apoptosis, a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Result of Action

The activation of caspases by 15-Acetoxyscirpenol leads to apoptosis, resulting in the inhibition of cell growth. For instance, it has been shown to inhibit the growth of Jurkat T cells in a dose-dependent manner . The ultimate result of this action at the cellular level is a reduction in the number of proliferating cells and an increase in cell death.

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXDUBNENLKYTC-OINWIYPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017578 | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Acetoxyscirpenol | |

CAS RN |

2623-22-5 | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Acetoxyscirpenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCIRPENOL 15-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9XD0SRM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?

A1: Monoacetoxyscirpenol is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].

Q2: What other trichothecenes are commonly found alongside monoacetoxyscirpenol in contaminated grains?

A2: Monoacetoxyscirpenol often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].

Q3: How does the structure of monoacetoxyscirpenol influence its toxicity compared to other scirpenol mycotoxins?

A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that monoacetoxyscirpenol is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in monoacetoxyscirpenol may contribute to its toxicity profile [, ].

Q4: Are there differences in the sensitivity of chickens to monoacetoxyscirpenol compared to other scirpenol toxins?

A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, monoacetoxyscirpenol was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].

Q5: How does monoacetoxyscirpenol affect feather development in chicks?

A6: Monoacetoxyscirpenol was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].

Q6: How is monoacetoxyscirpenol metabolized in animals?

A7: Monoacetoxyscirpenol is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where monoacetoxyscirpenol was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].

Q7: What analytical techniques are commonly used to detect and quantify monoacetoxyscirpenol in food and feed samples?

A7: Several analytical methods are available for detecting and quantifying monoacetoxyscirpenol, including:

- Gas chromatography-mass spectrometry (GC-MS) [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]

- Thin-layer chromatography (TLC) [, , ]

Q8: Are there specific challenges associated with analyzing monoacetoxyscirpenol in complex matrices like food and feed?

A9: Yes, analyzing monoacetoxyscirpenol in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].

Q9: Is there evidence for the existence of "masked" forms of monoacetoxyscirpenol in contaminated samples?

A10: Yes, research has identified monoacetoxyscirpenol-glucoside (MASGlc) in corn powder samples []. This "masked" form of monoacetoxyscirpenol, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].

Q10: How do the levels of monoacetoxyscirpenol contamination differ between conventionally and organically produced oats?

A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of monoacetoxyscirpenol contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.

Q11: What is the significance of studying the accumulation kinetics of monoacetoxyscirpenol and related toxins in infected grains?

A12: Understanding the accumulation kinetics of monoacetoxyscirpenol and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.

Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce monoacetoxyscirpenol?

A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including monoacetoxyscirpenol []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.

Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of monoacetoxyscirpenol contamination in wheat?

A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including monoacetoxyscirpenol []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.

Q14: What are the potential implications of finding multiple mycotoxins, including monoacetoxyscirpenol, co-occurring in a single sample?

A15: The co-occurrence of multiple mycotoxins, including monoacetoxyscirpenol, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)